

# Application of Lingdolinurad in Chronic Kidney Disease Research: Application Notes and Protocols

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#### Introduction

Chronic Kidney Disease (CKD) is a progressive condition characterized by a gradual loss of kidney function over time. A growing body of evidence suggests a pathological role for elevated serum uric acid (sUA), or hyperuricemia, in the progression of CKD. Hyperuricemia can lead to renal inflammation, endothelial dysfunction, and fibrosis. **Lingdolinurad** (also known as ABP-671) is a novel, selective uric acid transporter 1 (URAT1) inhibitor.[1][2] By blocking URAT1 in the proximal tubules of the kidneys, **Lingdolinurad** reduces the reabsorption of uric acid, thereby lowering sUA levels.[1] While primarily investigated for the treatment of gout, the mechanism of action of **Lingdolinurad** holds significant promise for its therapeutic application in mitigating the progression of CKD.

These application notes provide a comprehensive overview of the current understanding of **Lingdolinurad**'s application in CKD research, including available clinical data, and detailed protocols for preclinical evaluation in relevant animal models.

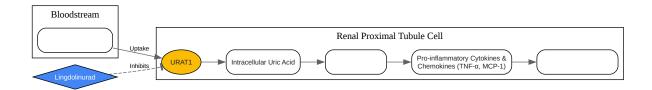
# **Mechanism of Action in the Context of CKD**

Uric acid is not merely a byproduct of purine metabolism; it can actively contribute to renal damage. Upon entering renal tubular cells, partly via URAT1, uric acid can trigger a cascade of



inflammatory responses. One of the key pathways implicated is the activation of nuclear factor-kappa B (NF- $\kappa$ B), a central regulator of inflammation. Activated NF- $\kappa$ B upregulates the expression of pro-inflammatory cytokines and chemokines, such as TNF- $\alpha$  and MCP-1, leading to the recruitment of inflammatory cells into the kidney tissue and perpetuating a cycle of inflammation and fibrosis.

**Lingdolinurad**, by selectively inhibiting URAT1, is hypothesized to mitigate these detrimental effects by reducing the intracellular concentration of uric acid in renal tubular cells. This, in turn, is expected to dampen the inflammatory response and slow the progression of renal fibrosis.



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Figure 1: Proposed Mechanism of Lingdolinurad in Mitigating Uric Acid-Induced Renal Injury.

# **Clinical Data in Patients with Renal Impairment**

While extensive data on **Lingdolinurad** in a dedicated CKD cohort is still emerging, preliminary studies in patients with varying degrees of renal function have provided promising results.

# Phase 1 Study in Participants with Chronic Kidney Disease

A Phase 1, open-label study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of a single 2.0 mg oral dose of **Lingdolinurad** in 22 participants with normal kidney function, mild CKD, and moderate CKD.[1]

Table 1: Pharmacokinetic and Pharmacodynamic Parameters of a Single 2.0 mg Dose of **Lingdolinurad** in Participants with Varying Renal Function[1]



Parameter	Normal Kidney Function (n=10)	Mild CKD (n=6)	Moderate CKD (n=6)
AUC Increase (vs. Normal)	-	119%	167%
Cmax Increase (vs. Normal)	-	Similar	119%
Mean Change in sUA at 24h (mg/dL) (SD)	-2.375 (1.185)	-1.550 (1.091)	-2.233 (0.819)

The study concluded that **Lingdolinurad** was generally safe and well-tolerated in participants with normal kidney function and CKD.[1] No dose adjustment was deemed necessary to achieve comparable uric acid clearance in the cohorts studied when treated with 2 mg once daily.[1]

# **Phase 2a Study in Gout Patients with Renal Impairment**

A Phase 2a dose-escalating study of **Lingdolinurad** for chronic gout enrolled 45 patients, including those with mild to moderate renal impairment.[3]

Table 2: Efficacy of **Lingdolinurad** in a Phase 2a Study Including Patients with Mild to Moderate Renal Impairment[3]

Dose Group	% of Patients with sUA < 6 mg/dL
1 mg	85.7% (of those who reached the target of 5 mg/dL)
2 mg - 12 mg	All patients

Higher doses of **Lingdolinurad** reduced sUA levels to below 4 mg/dL in many patients, and the drug was found to be generally safe and well-tolerated.[3] Based on these results, patients with mild to moderate renal impairment will be enrolled in future Phase 3 trials.[3]

# **Preclinical Evaluation Protocols**

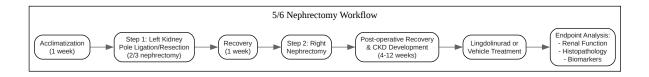


The following are detailed protocols for inducing and evaluating the effects of **Lingdolinurad** in established rodent models of Chronic Kidney Disease.

# 5/6 Nephrectomy (Ablation/Infarction) Model of CKD

This model is considered a gold standard for studying progressive renal failure due to a reduction in renal mass.[4]

**Experimental Workflow:** 



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**Figure 2:** Experimental Workflow for the 5/6 Nephrectomy Model.

#### Methodology:

- Animals: Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (8-10 weeks old).
- Anesthesia: Isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail.
- Surgical Procedure (Two-Step):
  - Step 1 (2/3 Nephrectomy of Left Kidney): A flank incision is made to expose the left kidney.
     Two of the three branches of the renal artery are ligated, or the upper and lower poles of the kidney are surgically resected, removing approximately two-thirds of the kidney mass.
     [5][6] Hemostasis is achieved with electrocautery or hemostatic sponges.[5] The incision is then sutured.
  - Step 2 (Right Nephrectomy): One week after the first surgery, a flank incision is made on the right side, and the entire right kidney is removed after ligating the renal artery and vein.



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- Sham Control: Animals undergo the same surgical procedures (flank incisions and kidney manipulation) without ligation or resection.
- **Lingdolinurad** Administration: Following a recovery and CKD development period (typically 4-12 weeks), animals are randomized to receive **Lingdolinurad** (at various doses, e.g., 1-10 mg/kg/day) or vehicle orally for a specified duration (e.g., 4-8 weeks).
- Assessment of Renal Function and Fibrosis:
  - Serum and Urine Analysis: Blood and urine are collected at baseline and at the end of the study to measure serum creatinine, blood urea nitrogen (BUN), and urinary protein excretion.
  - Histopathology: Kidneys are harvested, fixed in formalin, and embedded in paraffin.
     Sections are stained with Hematoxylin and Eosin (H&E) for general morphology, Masson's trichrome or Sirius red for collagen deposition (fibrosis), and periodic acid-Schiff (PAS) for glomerulosclerosis.
  - Immunohistochemistry: Staining for markers of fibrosis (e.g., α-smooth muscle actin, fibronectin) and inflammation (e.g., F4/80 for macrophages).

# Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis

The UUO model is a rapid and reproducible method for studying tubulointerstitial fibrosis.[7][8]

#### Methodology:

- Animals: Male C57BL/6 mice (8-10 weeks old) or Sprague-Dawley rats (150-200 g).
- Anesthesia: As described for the 5/6 nephrectomy model.
- Surgical Procedure: A midline abdominal incision is made to expose the left ureter. The
  ureter is then completely ligated at two points with 4-0 silk suture.[9]
- Sham Control: The left ureter is exposed but not ligated.[8]



- **Lingdolinurad** Administration: Treatment with **Lingdolinurad** or vehicle can commence preor post-surgery and continue for the duration of the study (typically 7-14 days).
- Endpoint Analysis: The obstructed (left) kidney is harvested for histological and molecular analysis as described above. The contralateral (right) kidney can serve as an internal control.

#### Adenine-Induced Model of CKD

This is a non-surgical model that induces CKD through the formation of 2,8-dihydroxyadenine crystals in the renal tubules, leading to chronic inflammation and fibrosis.[10]

#### Methodology:

- Animals: Male C57BL/6 mice or Wistar rats.[11]
- Induction: Adenine is mixed with the chow (e.g., 0.2% w/w for mice, 0.75% w/w for rats) or administered daily by oral gavage (e.g., 50 mg/kg for mice) for 3-4 weeks.[10][11][12]
- Control Group: Animals receive a normal diet or vehicle.
- Lingdolinurad Administration: Lingdolinurad or vehicle is co-administered with the adenine diet/gavage or started after a defined period of adenine administration.
- Assessment: Renal function and fibrosis are assessed as described for the surgical models.

# In Vitro Evaluation of Lingdolinurad

Cell-based Uric Acid Uptake Assay:

This assay is crucial for determining the in vitro potency (IC50) of **Lingdolinurad** on the URAT1 transporter.

#### Methodology:

- Cell Line: Human embryonic kidney (HEK-293) cells stably transfected to express human URAT1 (hURAT1).[13]
- Procedure:



- Plate hURAT1-expressing HEK-293 cells in a 96-well plate.
- Wash the cells with a pre-warmed buffer (e.g., Hank's Balanced Salt Solution).
- Incubate the cells with varying concentrations of Lingdolinurad for a short period (e.g., 10-30 minutes).
- Add a solution containing radio-labeled [14C]-uric acid and continue the incubation.
- Stop the uptake by washing the cells with ice-cold buffer.
- Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
- Data Analysis: Calculate the percent inhibition of uric acid uptake at each concentration of Lingdolinurad and determine the IC50 value.

### Conclusion

**Lingdolinurad** presents a promising therapeutic strategy for patients with CKD, particularly those with concurrent hyperuricemia. Its targeted mechanism of inhibiting URAT1 directly addresses a key contributor to renal inflammation and fibrosis. The provided clinical data, though preliminary in the context of CKD, demonstrates a favorable safety and efficacy profile in patients with renal impairment. The detailed preclinical protocols offer a robust framework for further investigation into the nephroprotective effects of **Lingdolinurad**, paving the way for future clinical trials in the CKD population. Further research is warranted to fully elucidate the long-term benefits of **Lingdolinurad** on renal outcomes in patients with Chronic Kidney Disease.

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